molecular formula C10H7N3S2 B2473141 2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile CAS No. 692287-21-1

2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile

Cat. No.: B2473141
CAS No.: 692287-21-1
M. Wt: 233.31
InChI Key: ZVZGYYVTFFCICB-UHFFFAOYSA-N
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Description

2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile is a heterocyclic compound featuring a thiophene ring fused to a pyrimidine ring, with a sulfanyl group and an acetonitrile moiety

Mechanism of Action

The compound “2-{[4-(2-Thienyl)-2-pyrimidinyl]sulfanyl}acetonitrile” acts as an inhibitor for GlmU acetyltransferase activity . It has an inhibitory effect on Mtb H37Ra growth and intracellular H37Ra in macrophage cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide . This reaction yields 4-substituted-6-thiophenopyrimidines, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}acetonitrile is unique due to the presence of both a thiophene and a pyrimidine ring, along with a sulfanyl group and an acetonitrile moiety. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S2/c11-4-7-15-10-12-5-3-8(13-10)9-2-1-6-14-9/h1-3,5-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZGYYVTFFCICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC=C2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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